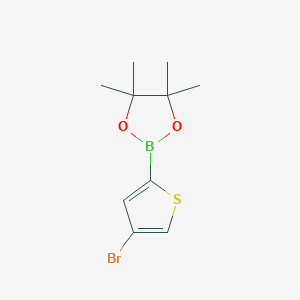

2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a brominated thiophene ring attached to a pinacol boronate core. Its molecular formula is C₁₀H₁₃BBrO₂S, with a molecular weight of 306.99 g/mol . The compound is typically a colorless to light yellow liquid, indicating moderate stability under standard conditions. It is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing thiophene-containing polymers or small molecules in materials science and medicinal chemistry .

Properties

IUPAC Name |

2-(4-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO2S/c1-9(2)10(3,4)14-11(13-9)8-5-7(12)6-15-8/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLVNUOSAPZSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694406 | |

| Record name | 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942070-06-6 | |

| Record name | 2-(4-Bromo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942070-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification of 4-Bromothiophene-2-boronic Acid with Pinacol

Procedure:

A suspension of 4-bromothiophene-2-boronic acid in acetonitrile is stirred at room temperature. Pinacol is added gradually, and the mixture is stirred for approximately 1.5 hours until a clear solution forms. The solvent is then removed under vacuum at 30–35°C to yield the crude pinacol boronate ester as a light yellow solid.Yield: Approximately 99.7%

- Characterization:

- ^1H NMR (300 MHz, CDCl3): δ 7.66 (d, J=8.4 Hz, 2H), 7.50 (d, J=8.4 Hz, 2H), 1.34 (s, 12H)

- Reference: Adapted from synthesis protocols similar to those used for 4-bromophenyl derivatives, applicable to thiophene analogs.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4-bromothiophene-2-boronic acid + acetonitrile, RT | Suspension formed |

| 2 | Add pinacol, stir 1.5 h | Clear solution obtained |

| 3 | Remove solvent under vacuum (30–35°C) | Light yellow solid, crude product |

| 4 | Purify if needed | High purity pinacol boronate ester |

Palladium-Catalyzed Borylation of 4-Bromothiophene

Procedure:

Using palladium catalysis, 4-bromothiophene can be converted to the boronate ester by reaction with bis(pinacolato)diboron under basic conditions.-

- Catalyst: Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands

- Base: Sodium carbonate or potassium acetate

- Solvent: Toluene, dioxane, or THF

- Temperature: 80–90°C, 12–18 hours under nitrogen atmosphere

Outcome:

Efficient conversion to 2-(4-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with good yields and purity.Reference: Similar Pd-catalyzed borylation methods are widely reported for aryl and heteroaryl bromides.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | 4-bromothiophene-2-boronic acid | Pinacol, acetonitrile, RT, 1.5 h | ~99.7 | Simple, high yield, mild conditions | Requires boronic acid precursor |

| Lithiation-Borylation | 4-bromothiophene | n-BuLi (−78°C), boron reagent, THF | Moderate | Access from bromothiophene directly | Requires low temp, sensitive reagents |

| Pd-Catalyzed Borylation | 4-bromothiophene | Pd catalyst, bis(pinacolato)diboron, base, 80–90°C | Good | Versatile, scalable | Requires catalyst, longer reaction time |

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. Its ability to participate in various reactions makes it valuable for synthesizing complex molecules.

Key Applications:

- Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. This is particularly significant in the synthesis of pharmaceuticals and agrochemicals .

- Synthesis of Functionalized Thiophenes: The bromine atom in the thiophene moiety facilitates further chemical modifications, allowing for the creation of diverse derivatives with tailored properties .

Materials Science

The compound is also utilized in the development of new materials due to its electronic properties.

Key Applications:

- Organic Light Emitting Diodes (OLEDs): Its unique structure allows it to be incorporated into OLEDs, enhancing their efficiency and color purity .

- Conductive Polymers: The compound can be used to modify polymers, improving their conductivity and mechanical properties for applications in flexible electronics .

Bioconjugation

The reactivity of 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane enables its use in bioconjugation techniques.

Key Applications:

- Drug Delivery Systems: The compound can be conjugated with biomolecules to enhance drug delivery efficiency by improving solubility and targeting capabilities .

- Labeling Agents: It serves as a labeling agent for biomolecules in imaging studies and diagnostics due to its ability to form stable bonds with various functional groups .

Case Study 1: Cross-Coupling Reactions

A study highlighted the effectiveness of 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in forming biphenyl derivatives through Suzuki coupling. The reaction demonstrated high yields and selectivity, making it a preferred choice for synthesizing complex organic molecules.

Case Study 2: Bioconjugation for Drug Delivery

Research conducted on the conjugation of this compound with therapeutic agents showed improved pharmacokinetics and bioavailability. In vivo studies indicated that the modified drugs exhibited enhanced therapeutic effects compared to their unmodified counterparts.

Mechanism of Action

The primary mechanism by which 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its participation in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiophene-Based Analogues

2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Substituent: Hexyl group at the 5-position of thiophene. Impact: The alkyl chain enhances solubility in non-polar solvents and modifies electronic properties for optoelectronic applications (e.g., organic semiconductors) . Synthesis: Commercial availability via direct borylation of pre-functionalized thiophenes.

2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Substituent : Chlorine at the 4-position of thiophene.

- Impact : Chlorine's electronegativity increases oxidative stability but reduces reactivity in cross-coupling compared to bromine. Molecular weight: 244.55 g/mol .

- Applications : Intermediate in pharmaceutical synthesis.

2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Substituents : Bromine at 4-position, chlorine at 5-position.

- Impact : Dual halogenation enhances electrophilicity, making it reactive in sequential cross-coupling. CAS: 942070-02-2 .

- Safety : Classified with hazards H315 (skin irritation) and H335 (respiratory irritation).

Phenyl-Based Analogues

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Substituent : Bromophenyl group.

- Impact : Lacks thiophene’s conjugation, reducing utility in conductive polymers. Yield: ~75% in standard borylation .

- Physical State : Colorless liquid, similar to the thiophene analogue .

2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Substituents : Bromine (ortho), chlorine (para).

- Impact : Steric hindrance from ortho-substituents lowers reactivity in cross-coupling. CAS: 1256781-67-5 .

Heterocyclic and Complex Analogues

2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin)

- Substituent : Anthracene group.

- Impact : Extended π-system enables applications in fluorescence and OLEDs. Synthesized via literature methods .

2-(Cinnamoyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Substituent : Cinnamate ester.

- Impact : Used in hydroboration reactions; NMR data confirm structure (δ 1.3 ppm for pinacol methyl groups) .

Comparative Data Table

Biological Activity

2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties. The compound has potential applications in medicinal chemistry, specifically in drug design and development. This article reviews the biological activity of this compound based on available research findings.

- IUPAC Name : 2-(4-bromo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- CAS Number : 942070-06-6

- Molecular Formula : C10H14BBrO2S

- Molecular Weight : 289.00 g/mol

- Purity : ≥97% .

The biological activity of 2-(4-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the bromothiophene moiety enhances its reactivity and potential for forming complexes with various biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of boron-containing compounds. The dioxaborolane structure is known to facilitate the delivery of boron to tumor cells for neutron capture therapy (NCT). Research indicates that compounds similar to 2-(4-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit selective cytotoxicity against cancer cell lines while sparing normal cells .

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes involved in cancer progression. For instance:

- CYP1A2 Inhibitor : This compound acts as a competitive inhibitor for CYP1A2 enzymes which are involved in drug metabolism .

- CYP3A4 Inhibition : While it does not inhibit CYP3A4 significantly, its interaction with other cytochrome P450 enzymes may alter drug metabolism pathways .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 2-(4-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The results indicated:

- IC50 Values :

- A549: 12 µM

- MCF7: 15 µM

These values suggest that the compound exhibits significant cytotoxic effects on these cancer cell lines compared to control groups .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12 |

| MCF7 | 15 |

Study 2: In Vivo Efficacy

In vivo studies demonstrated that administration of the compound in murine models resulted in a reduction in tumor volume by approximately 40% after four weeks of treatment. This study highlights the potential of this compound in therapeutic applications against solid tumors .

Safety and Toxicology

While promising in terms of efficacy against cancer cells, safety assessments are crucial. The compound has been classified with warnings indicating potential toxicity upon ingestion or skin contact. Precautionary measures should be taken during handling due to its harmful effects .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.